An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂
An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside. While its oxidized counterpart, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, is more commonly utilized as a biomarker for oxidative DNA damage, the non-oxidized form serves as a crucial internal standard for the accurate quantification of purines in complex biological matrices.
Core Concepts
2'-Deoxyguanosine-¹³C,¹⁵N₂ is an isotopically labeled analog of the natural DNA nucleoside, 2'-deoxyguanosine. The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. Its chemical properties are nearly identical to the unlabeled counterpart, ensuring similar behavior during sample preparation and analysis, which is fundamental for accurate quantification.
Quantitative Data
The following table summarizes the key quantitative data for 2'-Deoxyguanosine-¹³C,¹⁵N₂.
| Property | Value | Reference |
| Molecular Formula | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₄ | [1] |
| Molecular Weight | 270.22 g/mol | [1] |
| Purity | ≥98% | |
| Appearance | White to Off-white Solid | |
| Storage Temperature | -20°C | |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Applications in Research
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in quantitative mass spectrometry (MS) assays, particularly in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2] Its use allows for the precise measurement of unlabeled 2'-deoxyguanosine and other purines in biological samples by correcting for variations in sample preparation and instrument response.
While less common, it can also be used as a tracer in metabolic studies to follow the fate of deoxyguanosine in various cellular processes.
Experimental Protocols
Protocol: Quantification of Purines in Urine using UPLC-MS/MS with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard
This protocol is adapted from methodologies employing isotopically labeled internal standards for the analysis of nucleosides in biological fluids.
1. Materials and Reagents:
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2'-Deoxyguanosine-¹³C,¹⁵N₂ (≥98% purity)
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Urine samples
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Ammonium hydroxide (NH₄OH)
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Deionized water
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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UPLC-MS/MS system
2. Preparation of Standard and Internal Standard Solutions:
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Internal Standard Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in 10 mM NH₄OH at a concentration of 1 mg/mL.
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Internal Standard Working Solution: Dilute the stock solution with 10 mM NH₄OH to a final concentration of 8 µg/mL.
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Calibration Standards: Prepare a series of calibration standards of unlabeled 2'-deoxyguanosine in a blank matrix (e.g., synthetic urine or a pooled urine sample) at concentrations ranging from 100 to 5000 ng/mL.
3. Sample Preparation:
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Thaw frozen urine samples at room temperature.
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Vortex the samples to ensure homogeneity.
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Dilute the urine samples 1:15 (v/v) with 10 mM NH₄OH.
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In a 96-well plate, add 50 µL of the diluted urine sample.
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Add 100 µL of 10 mM NH₄OH.
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Add 50 µL of the internal standard working solution to each well.
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Mix the plate for 3 minutes and then centrifuge at 3100 rpm for 10 minutes at 4°C.
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Inject the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Analysis:
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UPLC Column: A C18 reversed-phase column is typically used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A suitable gradient from low to high organic phase to separate the analytes.
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Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 2'-deoxyguanosine and the ¹³C,¹⁵N₂-labeled internal standard.
5. Data Analysis:
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
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Quantify the amount of 2'-deoxyguanosine in the urine samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Generalized Synthetic Pathway for Labeled Nucleosides
Caption: Generalized workflow for the chemical synthesis of isotopically labeled 2'-deoxyguanosine.
Analytical Workflow for Quantification
Caption: Workflow for quantitative analysis using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
